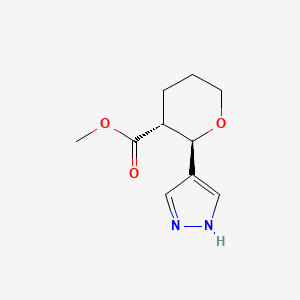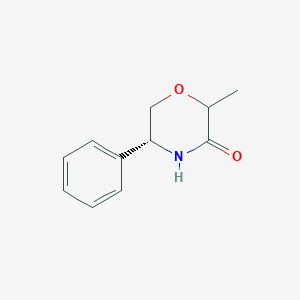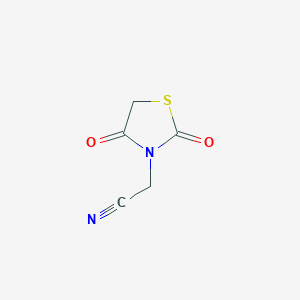![molecular formula C11H22N2O B11716006 (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)
(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9S)-1-methyl-5-propyl-3,7-diazabicyclo[331]nonan-9-ol is a bicyclic compound that features a unique structure with a diazabicyclo nonane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol typically involves the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group at the 9-position can be introduced through a hydroxylation reaction. This can be done using oxidizing agents such as osmium tetroxide or potassium permanganate.
Methylation and Propylation: The methyl and propyl groups can be introduced through alkylation reactions using methyl iodide and propyl bromide, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
科学的研究の応用
Chemistry
In chemistry, (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a catalyst or stabilizer.
作用機序
The mechanism of action of (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(9S)-1-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Lacks the propyl group, which may affect its binding affinity and biological activity.
(9S)-1-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Lacks the methyl group, which may influence its chemical reactivity and stability.
(9S)-1-methyl-5-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Contains an ethyl group instead of a propyl group, which may alter its physical and chemical properties.
Uniqueness
The presence of both methyl and propyl groups in (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol contributes to its unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.
特性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC名 |
(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C11H22N2O/c1-3-4-11-7-12-5-10(2,9(11)14)6-13-8-11/h9,12-14H,3-8H2,1-2H3/t9-,10?,11?/m0/s1 |
InChIキー |
MMZAFWCXLNNEHM-WHXUTIOJSA-N |
異性体SMILES |
CCCC12CNCC([C@@H]1O)(CNC2)C |
正規SMILES |
CCCC12CNCC(C1O)(CNC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)
![2-[(Benzyloxy)methyl]-4-methylpentanoic acid](/img/structure/B11715941.png)



![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)

![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)


![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)

